REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(B(O)O)C=CC=CC=1.ClC1[CH:25]=[CH:26][C:27]([C:30]#[N:31])=[N:28][CH:29]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:1]1([C:7]2[CH:25]=[CH:26][C:27]([C:30]#[N:31])=[N:28][CH:29]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,^1:35,37,56,75|
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Name
|
|
Quantity
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1.53 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
1.126 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=NC1)C#N
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Name
|
|
Quantity
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1.67 g
|
Type
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catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was degassed with argon for 5 minutes
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Duration
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5 min
|
Type
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CUSTOM
|
Details
|
the mixture was degassed with argon for a further 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was degassed with argon for a further 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was degassed with argon for a further 5 minutes
|
Duration
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5 min
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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ADDITION
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Details
|
The reaction mixture was diluted with ethyl acetate
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Type
|
WASH
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Details
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The ethyl acetate layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |